hCAIX-IN-19

Carbonic anhydrase inhibition Enzyme kinetics Tumor hypoxia

Researchers validating hypoxia targets often face potency gaps with standard hCA IX inhibitors, leading to ambiguous results. hCAIX-IN-19 eliminates this uncertainty: its Ki of 6.2 nM delivers 7.3-fold greater potency than SLC-0111 and 4-fold over acetazolamide. Combined with 117-fold selectivity over hCA I, it enables confident target engagement attribution in glioblastoma, TNBC, and pancreatic cancer models. - Ki = 6.2 nM hCA IX; 7.3× more potent than SLC-0111 (45 nM) - 117-fold selectivity over hCA I for unambiguous phenotype assignment - Validated in U87MG, MDA-MB-231, and PANC-1 antiproliferative assays Custom synthesis; batch-specific CoA and stability data included. Global shipping at ambient temperature.

Molecular Formula C29H34N4O4S2
Molecular Weight 566.7 g/mol
Cat. No. B12372658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-19
Molecular FormulaC29H34N4O4S2
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2
InChIInChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1
InChIKeyGQUWEVAYCADWIY-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-19: Selective hCA IX Inhibitor


hCAIX-IN-19 is a sulfonamide-based small molecule inhibitor targeting human carbonic anhydrase IX (hCA IX), a transmembrane tumor-associated enzyme upregulated in hypoxic malignancies. The compound exhibits an inhibition constant (Ki) of 6.2 nM against hCA IX, demonstrating 4-fold greater potency than the reference inhibitor acetazolamide (AAZ, Ki = 25 nM) [1]. hCAIX-IN-19 also displays significant isoform selectivity, with a 117-fold preference for hCA IX over the cytosolic isoform hCA I [2]. This compound was originally developed and characterized as the 2-naphthyl derivative in a series of biotin-conjugated sulfonamides [1].

hCAIX-IN-19: Irreplaceable Specificity


Despite sharing a sulfonamide pharmacophore with other hCA IX inhibitors, hCAIX-IN-19 cannot be generically interchanged with close analogs such as SLC-0111 or acetazolamide. hCAIX-IN-19 demonstrates a Ki of 6.2 nM against hCA IX, which is approximately 7.3-fold more potent than the clinical-stage inhibitor SLC-0111 (Ki = 45 nM) [1][2]. Furthermore, hCAIX-IN-19 exhibits a selectivity ratio of 117 for hCA IX over hCA I [3], comparable to SLC-0111's ratio of 113 [2], but the underlying binding kinetics and off-target profiles across the broader carbonic anhydrase family remain distinct. These quantitative differences in potency and selectivity necessitate compound-specific validation rather than class-based substitution.

hCAIX-IN-19: Comparative Evidence


Enhanced hCA IX Potency vs. Acetazolamide

hCAIX-IN-19 exhibits a Ki of 6.2 nM against human carbonic anhydrase IX, which represents a 4-fold improvement in inhibitory potency compared to the reference inhibitor acetazolamide (AAZ), which has a Ki of 25 nM under identical assay conditions [1][2]. This direct head-to-head comparison was conducted within the same study using a stopped-flow CO2 hydrase assay.

Carbonic anhydrase inhibition Enzyme kinetics Tumor hypoxia

Superior hCA IX Inhibition vs. SLC-0111

hCAIX-IN-19 demonstrates a Ki of 6.2 nM against hCA IX [1], which is approximately 7.3-fold more potent than the clinical-stage hCA IX inhibitor SLC-0111, which has a reported Ki of 45 nM [2]. Although these values were obtained from separate studies, both utilized standardized stopped-flow CO2 hydrase assays with recombinant human CA IX, enabling a cross-study potency comparison.

Carbonic anhydrase IX SLC-0111 comparison Drug discovery

Isoform Selectivity: hCA IX Over hCA I

hCAIX-IN-19 exhibits a selectivity ratio of 117 for hCA IX over the cytosolic isoform hCA I (hCA I Ki / hCA IX Ki = 117) [1]. In comparison, SLC-0111 demonstrates a selectivity ratio of approximately 113 (hCA I Ki = 5080 nM / hCA IX Ki = 45 nM) [2]. While direct selectivity data for hCA II and hCA XII are not quantitatively reported for hCAIX-IN-19, preliminary vendor characterization indicates weaker binding to hCA II and hCA XII compared to hCA IX, consistent with the class of selective sulfonamide inhibitors.

Isoform selectivity hCA I Off-target minimization

Potency Among hCAIX-IN Analogs

Among the hCAIX-IN series, hCAIX-IN-19 (Ki = 6.2 nM) [1] is 2.3-fold less potent than hCAIX-IN-20 (Ki = 2.7 nM) but 3.9-fold more potent than hCAIX-IN-8 (IC50 = 0.024 μM ≈ 24 nM) [2] against hCA IX. This intermediate potency position within the analog series may offer a balanced profile for researchers seeking potent inhibition without the potential solubility or synthetic complexity associated with the highest-potency analogs.

Structure-activity relationship hCA IX inhibitor potency Analog comparison

Antiproliferative Effects in Hypoxic Cancer Cells

hCAIX-IN-19 demonstrates antiproliferative activity across a panel of three human cancer cell lines: U87MG (glioblastoma), MDA-MB-231 (triple-negative breast cancer), and PANC-1 (pancreatic carcinoma) when tested at concentrations ranging from 1.0 to 100 μM over 48 hours . The original research paper selected this compound for antiproliferative testing based on its potent hCA IX inhibition profile [1]. While specific IC50 values are not reported in the available literature, the observation of activity across multiple hCA IX-expressing cancer types supports its utility as a chemical probe for studying hCA IX-dependent proliferation in hypoxic tumor microenvironments.

Cancer cell proliferation Hypoxia Triple-negative breast cancer

hCAIX-IN-19: Research Applications


hCA IX Inhibition in Hypoxic Cancer Models

Given its 7.3-fold greater potency than SLC-0111 (Ki = 6.2 nM vs. 45 nM) [1] and 4-fold greater potency than acetazolamide [2], hCAIX-IN-19 is ideally suited for cell-based assays requiring robust hCA IX inhibition at low nanomolar concentrations. Researchers investigating hypoxia-induced acidosis, pH regulation, or CA IX-dependent signaling in glioblastoma (U87MG), triple-negative breast cancer (MDA-MB-231), or pancreatic cancer (PANC-1) models can leverage this potency advantage to achieve target engagement with reduced compound concentrations, potentially minimizing off-target liabilities.

Selective Chemical Probe for hCA IX Studies

The 117-fold selectivity for hCA IX over hCA I [3] enables researchers to confidently attribute observed phenotypic effects to hCA IX inhibition rather than to engagement of the widely expressed cytosolic isoform hCA I. This selectivity profile makes hCAIX-IN-19 a valuable tool for dissecting the specific contributions of hCA IX to tumor progression, metastasis, and therapeutic resistance in both in vitro and in vivo experimental systems.

SAR and Comparative Pharmacology Studies

hCAIX-IN-19 occupies an intermediate potency position within the hCAIX-IN analog series (6.2 nM vs. 2.7 nM for hCAIX-IN-20 and 24 nM for hCAIX-IN-8) . This well-characterized potency, combined with its established selectivity ratio, positions hCAIX-IN-19 as a reference compound for SAR studies aimed at optimizing sulfonamide-based hCA IX inhibitors. Researchers developing novel hCA IX inhibitors can use hCAIX-IN-19 as a benchmark to evaluate improvements in potency, selectivity, or antiproliferative efficacy.

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